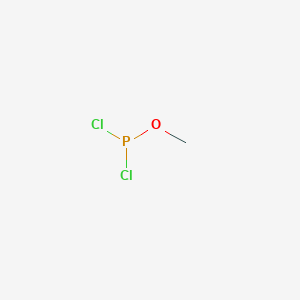
メチルジクロロ亜リン酸
概要
説明
Methyl dichlorophosphite, with the molecular formula CH₃Cl₂OP, is an organophosphorus compound. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both chlorine and phosphorus atoms, making it a valuable reagent in various chemical reactions .
科学的研究の応用
Methyl dichlorophosphite is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: Used as a reagent in the synthesis of various organophosphorus compounds.
Biochemistry: Employed in the preparation of phosphonamidate- and phosphonate-linked phosphonopeptides.
Polymer Chemistry: Used in the synthesis of deoxyoligonucleotides on a polymer support.
Medicinal Chemistry: Involved in the synthesis of bioactive molecules such as oxazaphosphorinanes.
作用機序
Target of Action
It has been used in the preparation of phosphonamidate- and phosphonate-linked phosphonopeptides . These peptides could potentially be the targets of this compound.
Mode of Action
For instance, it has been used in the preparation of 2-(2-iodophenyl)ethyl methyl phosphite derivative of an alcohol . The compound likely interacts with its targets through chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
Given its use in the synthesis of phosphonamidate- and phosphonate-linked phosphonopeptides , it can be inferred that it may play a role in the biochemical pathways involving these peptides.
Pharmacokinetics
Its physical properties such as boiling point (93-95 °c) and density (1.376 g/mL at 20 °C) can influence its bioavailability and pharmacokinetics.
Result of Action
Its role in the synthesis of various compounds suggests that it contributes to the formation of new molecular structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl dichlorophosphite. For instance, its boiling point suggests that it can be volatile at high temperatures . Therefore, temperature could be a significant environmental factor affecting its stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions: Methyl dichlorophosphite can be synthesized through the reaction of methanol with phosphorus trichloride. The reaction typically proceeds as follows:
PCl3+CH3OH→CH3OPCl2+HCl
This reaction is carried out under controlled conditions to ensure the complete conversion of reactants and to minimize the formation of by-products .
Industrial Production Methods: In an industrial setting, the production of methyl dichlorophosphite involves the use of high-purity phosphorus trichloride and methanol. The reaction is conducted in a closed system to prevent the release of hydrogen chloride gas. The product is then purified through distillation to obtain the desired purity level .
化学反応の分析
Types of Reactions: Methyl dichlorophosphite undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form phosphonates and phosphoramidates.
Oxidation Reactions: It can be oxidized to form methyl dichlorophosphate.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphorous acid and methanol.
Common Reagents and Conditions:
Alcohols and Amines: Used in substitution reactions to form phosphonates and phosphoramidates.
Oxidizing Agents: Such as hydrogen peroxide, used to oxidize methyl dichlorophosphite to methyl dichlorophosphate.
Water: Used in hydrolysis reactions.
Major Products:
Phosphonates and Phosphoramidates: Formed from substitution reactions.
Methyl Dichlorophosphate: Formed from oxidation reactions.
Phosphorous Acid and Methanol: Formed from hydrolysis reactions.
類似化合物との比較
Ethyl Dichlorophosphite: Similar in structure but with an ethyl group instead of a methyl group.
Dimethyl Chlorophosphate: Contains two methyl groups and one chlorine atom attached to the phosphorus atom.
Diethyl Chlorophosphate: Contains two ethyl groups and one chlorine atom attached to the phosphorus atom.
Uniqueness: Methyl dichlorophosphite is unique due to its specific reactivity profile, which is influenced by the presence of the methyl group and two chlorine atoms. This makes it particularly useful in certain organic synthesis reactions where other similar compounds may not be as effective .
特性
IUPAC Name |
dichloro(methoxy)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl2OP/c1-4-5(2)3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSDJECSMANTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186451 | |
| Record name | Methyl phosphorodichloridite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3279-26-3 | |
| Record name | Phosphorodichloridous acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3279-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl phosphorodichloridite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003279263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl phosphorodichloridite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl dichlorophosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)


![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)
![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)

![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)






